molecular formula C16H11F2NO B2549643 2-(2,4-Difluorophenoxy)-4-methylquinoline CAS No. 338749-98-7

2-(2,4-Difluorophenoxy)-4-methylquinoline

Cat. No. B2549643
CAS RN: 338749-98-7
M. Wt: 271.267
InChI Key: VGAQXOHPBKVFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,4-Difluorophenoxy)-4-methylquinoline” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenoxy)-4-methylquinoline” would be characterized by the presence of a quinoline ring, a methyl group attached to the 4-position of the quinoline, and a difluorophenoxy group attached to the 2-position .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,4-Difluorophenoxy)-4-methylquinoline” would depend on the specific conditions and reagents used. For instance, under certain conditions, it might undergo reactions typical of quinolines, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorophenoxy)-4-methylquinoline” would be influenced by its molecular structure. For instance, the presence of the difluorophenoxy group might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “2-(2,4-Difluorophenoxy)-4-methylquinoline” would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “2-(2,4-Difluorophenoxy)-4-methylquinoline” would depend on various factors, including its physical and chemical properties, its reactivity, and the specific conditions under which it’s handled or used .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c1-10-8-16(19-14-5-3-2-4-12(10)14)20-15-7-6-11(17)9-13(15)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQXOHPBKVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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